molecular formula C15H16N10O B4301665 N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine

N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine

Cat. No.: B4301665
M. Wt: 352.35 g/mol
InChI Key: DEVGDHZTXPMYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is a complex heterocyclic compound that features a combination of oxadiazole, benzimidazole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the benzimidazole ring, and the triazine ring, followed by their subsequent coupling.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Benzimidazole Ring: The benzimidazole ring is typically formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Triazine Ring: The triazine ring can be synthesized by the reaction of cyanuric chloride with appropriate amines under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole, benzimidazole, and triazine intermediates under suitable conditions, often involving the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: The compound may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 1,2,4-oxadiazole derivatives
  • 1,3,4-oxadiazole derivatives
  • Imidazole derivatives

Uniqueness

N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is unique due to its combination of oxadiazole, benzimidazole, and triazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

6-[[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10O/c1-24(2)15-20-10(19-14(17)21-15)7-25-9-6-4-3-5-8(9)18-13(25)11-12(16)23-26-22-11/h3-6H,7H2,1-2H3,(H2,16,23)(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVGDHZTXPMYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3N=C2C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Reactant of Route 2
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Reactant of Route 4
Reactant of Route 4
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Reactant of Route 5
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.